Dezaguanine
CAS No.: 41729-52-6
Cat. No.: VC0525807
Molecular Formula: C6H6N4O
Molecular Weight: 150.14 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 41729-52-6 |
---|---|
Molecular Formula | C6H6N4O |
Molecular Weight | 150.14 g/mol |
IUPAC Name | 6-amino-1,5-dihydroimidazo[4,5-c]pyridin-4-one |
Standard InChI | InChI=1S/C6H6N4O/c7-4-1-3-5(6(11)10-4)9-2-8-3/h1-2H,(H,8,9)(H3,7,10,11) |
Standard InChI Key | KXBCLNRMQPRVTP-UHFFFAOYSA-N |
SMILES | C1=C(NC(=O)C2=C1NC=N2)N |
Canonical SMILES | C1=C(NC(=O)C2=C1NC=N2)N |
Appearance | Solid powder |
Introduction
Chemical Structure and Properties of Dezaguanine
Structural Characteristics
Dezaguanine (C₆H₅N₃O, molecular weight 151.13 g/mol) is a guanine analog distinguished by the substitution of a carbon atom for the nitrogen at the 3-position of the purine ring (Figure 1) . This structural modification alters its electronic properties and metabolic stability compared to guanine. The absence of the 3-nitrogen disrupts hydrogen bonding in nucleic acids, potentially affecting replication and transcription processes.
Table 1: Key Chemical Properties of Dezaguanine
Property | Value | Source |
---|---|---|
Molecular Formula | C₆H₅N₃O | |
Molecular Weight | 151.13 g/mol | |
Solubility | Moderate in aqueous solutions | |
Metabolic Stability | Resistant to xanthine oxidase |
Synthesis and Stability
Dezaguanine is synthesized via multi-step organic reactions, including cyclization of pyrimidine precursors and selective deamination . Its stability in physiological conditions is enhanced by resistance to deamination by xanthine oxidase, a key enzyme in purine catabolism . This property prolongs its half-life in vivo, as observed in rodent models where radiolabeled dezaguanine exhibited a plasma half-life exceeding 24 hours .
Mechanism of Action: Disrupting Purine Metabolism
Intracellular Activation
Dezaguanine requires phosphorylation to its nucleotide forms (dezaguanine mono-, di-, and triphosphate) by cellular kinases . These nucleotides competitively inhibit two critical enzymes:
-
Inosine monophosphate dehydrogenase (IMPDH), blocking the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a precursor of guanine nucleotides .
-
Guanine monophosphate synthetase (GMPS), preventing the amination of XMP to guanosine monophosphate (GMP) .
This dual inhibition depletes intracellular guanine nucleotide pools, impairing DNA and RNA synthesis (Figure 2) .
Incorporation into Nucleic Acids
Dezaguanine triphosphate is incorporated into DNA in place of guanine during replication . Molecular dynamics simulations suggest that this substitution induces helical distortions and mismatches, triggering DNA damage responses and apoptosis . RNA incorporation is less frequent but may disrupt ribosomal function and protein synthesis .
Preclinical Antitumor Efficacy
Activity in Rodent Models
Dezaguanine exhibited broad-spectrum antitumor activity in transplantable rodent models, with notable efficacy against hormone-sensitive and -insensitive mammary adenocarcinomas (Table 2) .
Table 2: Preclinical Efficacy in Solid Tumors
Tumor Model | Response Rate (%) | Survival Increase (%) | Source |
---|---|---|---|
MX-1 (human breast xenograft) | 78 | 210 | |
13762 Fischer rat mammary | 92 | 185 | |
B16 melanoma | 45 | 120 |
Pharmacodynamic Insights
Tumor regression correlated with intracellular dezaguanine nucleotide concentrations exceeding 50 μM . Synergy was observed with antimetabolites like 5-fluorouracil, but antagonism occurred with exogenous guanine or hypoxanthine due to competition for phosphorylation .
Clinical Translation: Phase I Trial and Toxicity
Table 3: Key Clinical Findings
Parameter | Outcome | Source |
---|---|---|
Plasma T₁/₂ | 8–14 hours | |
Cerebrospinal fluid penetration | Yes (15% plasma levels) | |
Dose-limiting toxicity | Cardiotoxicity (≥1130 mg/m²) |
Cardiotoxicity Mechanism
Three patients developed congestive heart failure (CHF) at doses ≥1130 mg/m² . Histopathology revealed interstitial fibrosis without inflammatory infiltrates, distinct from anthracycline-induced cardiomyopathy . Proposed mechanisms include mitochondrial dysfunction due to impaired guanine nucleotide-dependent kinase signaling .
Comparative Analysis with Related Compounds
7-Deazaguanine Derivatives
Unlike dezaguanine, 7-deazaguanine derivatives (e.g., 7-cyano-7-deazaguanine) are incorporated into DNA as bacteriophage defense systems, modifying nucleotides at position 34 in tRNAs . These derivatives lack antimetabolite activity but serve as epigenetic modulators in prokaryotes .
9-Deazaguanine
9-Deazaguanine (C₆H₆N₄O, molecular weight 150.14 g/mol) inhibits purine nucleoside phosphorylase (PNP), a target for T-cell malignancies . Its distinct mechanism involves trapping PNP in a covalent enzyme-inhibitor complex (Kd = 160 nM) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume